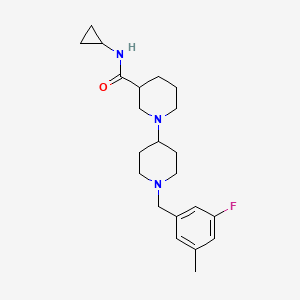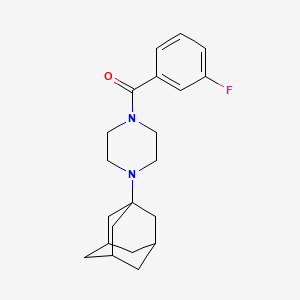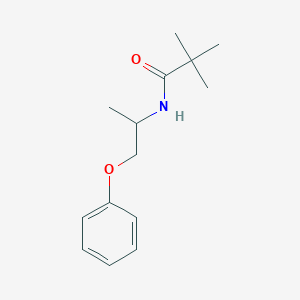![molecular formula C15H18N2O2 B5408877 N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5408877.png)
N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide, also known as A-841720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoxazolecarboxamides and has been found to exhibit a wide range of biological activities. In
作用機序
The exact mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the aggregation of beta-amyloid, which is a key pathological feature of Alzheimer's disease. This compound has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating inflammation and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the aggregation of beta-amyloid, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. This compound has also been found to reduce pain in animal models of inflammation and neuropathic pain.
実験室実験の利点と制限
One of the advantages of N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide is that it has been extensively studied for its potential therapeutic applications. This means that there is a large body of literature available on the compound, which can be useful for researchers. In addition, this compound has been found to exhibit potent activity against beta-amyloid aggregation, which makes it a promising candidate for the treatment of Alzheimer's disease.
One of the limitations of this compound is that its mechanism of action is not fully understood. This makes it difficult to optimize its therapeutic potential and to develop more effective derivatives. In addition, this compound has not been extensively studied in humans, which means that its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for the study of N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide. One possible direction is to further investigate its mechanism of action, particularly with respect to its activation of PPARγ. This could lead to the development of more effective derivatives that target specific pathways involved in inflammation and glucose metabolism.
Another possible direction is to investigate the safety and efficacy of this compound in humans. This could involve conducting clinical trials to evaluate its therapeutic potential in the treatment of Alzheimer's disease and other neurological disorders.
Finally, there is a need for more research on the potential applications of this compound in other areas, such as cancer and metabolic disorders. This could involve investigating its effects on cell proliferation, apoptosis, and glucose metabolism in cancer cells and in animal models of metabolic disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and anti-amyloidogenic properties. This compound has shown promise as a potential treatment for Alzheimer's disease and other neurological disorders, although further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.
合成法
N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide can be synthesized by the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-methylisoxazole-3-carboxamide in the presence of a base to produce this compound. The synthesis of this compound has been reported in several publications, and the purity of the compound can be confirmed using various spectroscopic techniques.
科学的研究の応用
N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to exhibit potent activity against beta-amyloid aggregation, which is a hallmark of Alzheimer's disease. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In addition, this compound has been found to exhibit anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce pain in animal models of inflammation and neuropathic pain.
特性
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-9-5-6-10(2)13(7-9)12(4)16-15(18)14-8-11(3)19-17-14/h5-8,12H,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVUNKPVCGBUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-isobutyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one (1-isobutyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone](/img/structure/B5408794.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5408796.png)
![N-{1-{[(2-furylmethyl)amino]carbonyl}-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]vinyl}benzamide](/img/structure/B5408800.png)

![N-allyl-2-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5408808.png)
![N,N,4-trimethyl-3-(2-{[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5408816.png)

![7-(2,3-dimethylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5408826.png)
![3-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5408844.png)
![N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylmethanesulfonamide](/img/structure/B5408851.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5408852.png)

![methyl {3-(4-ethylphenyl)-5-[3-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B5408869.png)
![N-{2-[2-(2-hydroxybenzoyl)hydrazono]propyl}acetamide](/img/structure/B5408883.png)
